molecular formula C9H15NO B2851936 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol CAS No. 2490432-59-0

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol

Cat. No.: B2851936
CAS No.: 2490432-59-0
M. Wt: 153.225
InChI Key: DKAGZYFGEFYFHO-UHFFFAOYSA-N
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Description

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol is a chemical compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizines, including 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol, can be achieved through several classical methodologies such as the Scholtz or Chichibabin reactions . These methods involve the cyclization of pyridine derivatives with suitable reagents under specific conditions. For instance, the reaction of pyridine-2-carbaldehyde with an appropriate amine in the presence of a reducing agent can yield the desired indolizine derivative.

Industrial Production Methods

Industrial production of indolizines often involves the use of transition metal-catalyzed reactions and oxidative coupling strategies . These methods allow for the efficient and scalable synthesis of indolizine derivatives, making them suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield indolizine ketones, while reduction can produce fully saturated indolizine derivatives .

Scientific Research Applications

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and functional materials.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,3,5,8-Tetrahydro-1H-indolizin-8a-ylmethanol can be compared with other indolizine derivatives, such as:

    Indole: A simpler structure with a single fused ring system, known for its diverse biological activities.

    Indolizidine Alkaloids: Naturally occurring compounds with complex structures and significant biological properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.

Properties

IUPAC Name

2,3,5,8-tetrahydro-1H-indolizin-8a-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h1-2,11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAGZYFGEFYFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=CCN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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